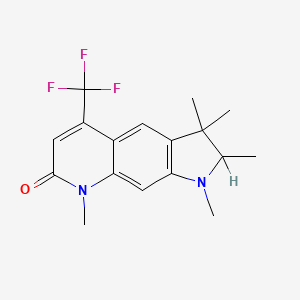
LD-473
Vue d'ensemble
Description
LD-473 is a laser dye.
Applications De Recherche Scientifique
Colorant laser à l'état solide
LD-473 a montré des applications significatives en tant que colorant laser à la fois en phase liquide et solide . Les caractéristiques spectrales de this compound ont été étudiées dans ces états, avec des spectres d'absorption et de fluorescence observés à différentes longueurs d'onde en fonction de l'état et de la concentration .
Émission spontanée amplifiée (ASE)
This compound présente des propriétés d'émission spontanée amplifiée (ASE) . L'ASE est un laser sans miroir sans rétroaction, totalement dépendant du milieu actif . This compound a montré deux pics ASE à 605 et 650 nm à l'état solide sous une impulsion de laser Nd:YAG .
Production de laser visible et infrarouge
This compound est utilisé pour produire de la lumière laser dans la région visible et infrarouge du spectre . Lorsque des colorants organiques comme this compound sont dissous dans des solvants organiques et excités optiquement par une source laser, ils absorbent fortement les photons incidents et émettent un laser de haute intensité en raison de l'inversion de population .
Formation de superexciplex
This compound a été observé pour présenter une formation de superexciplex sous des concentrations et des énergies d'impulsions de pompage appropriées . Ce phénomène a été observé dans d'autres colorants laser coumarine en solution .
Diodes laser ultraviolet-C
Les performances optoélectroniques des diodes laser ultraviolet-C peuvent être améliorées en utilisant this compound . La large bande interdite de this compound minimise les fuites d'électrons du côté p tout en augmentant l'injection de trous dans la zone active .
Amélioration de l'efficacité dans les diodes laser
This compound a été utilisé pour améliorer le gain et l'efficacité des diodes laser . L'efficacité de pente a été considérablement améliorée dans les dispositifs conçus avec this compound .
Mécanisme D'action
Target of Action
It’s known that ld-473 is a type of laser dye usually used to produce lasers light in the visible and infrared region of the spectrum .
Mode of Action
When organic dyes like this compound are dissolved in organic solvents and optically excited by a laser source, the dye molecules strongly absorb the incident photons and emit high intense laser due to population inversion . This process is crucial for the functioning of this compound.
Biochemical Pathways
The process of absorbing photons and emitting laser light can be considered a unique pathway associated with this compound .
Pharmacokinetics
The absorption and fluorescence spectra of this compound in different states have been studied .
Result of Action
In the liquid state, the absorption and fluorescence spectra of this compound in Methyl Methacrylate showed bands at 385 and 420 nm, respectively . This compound in the solid state showed one absorption band at 530 nm, while the fluorescence spectra, under low concentration, showed one band at 615 nm . For higher concentrations, the fluorescence bands are shifted to the red . This compound in the solid state under an impulse of Nd: YAG laser showed dual amplified spontaneous emission (ASE) peaks at 605 and 650 nm .
Action Environment
The action of this compound is influenced by the environment, particularly the state of the compound (liquid or solid) and the concentration . The absorption, fluorescence, and ASE properties of this compound in solution and solid states depend on the concentrations, solvent environments, and pump pulse energies .
Analyse Biochimique
Biochemical Properties
LD-473 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit amplified spontaneous emission (ASE) properties when optically excited by a laser source . This interaction is dependent on the concentration, solvent environment, and pump pulse energies. The compound’s ability to absorb incident photons and emit high-intensity laser light is a testament to its significant biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when this compound is introduced to a cellular environment, it can alter the fluorescence spectra, shifting the bands to the red at higher concentrations . This shift indicates changes in cellular processes and interactions at the molecular level.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound exerts its effects by binding to specific biomolecules, which in turn affects their activity. The compound’s ability to produce amplified spontaneous emission (ASE) is a result of its interaction with the active medium, such as coumarin and rhodamine laser dyes . This interaction leads to a high optical gain, sufficient to produce ASE.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits different spectral characteristics in liquid and solid states, with the absorption and fluorescence spectra depending on the concentration and solvent environment . Over time, these properties can change, affecting the compound’s overall impact on cellular processes.
Propriétés
IUPAC Name |
1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-2H-pyrrolo[3,2-g]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c1-9-16(2,3)12-6-10-11(17(18,19)20)7-15(23)22(5)13(10)8-14(12)21(9)4/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKYANHUBKAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3C)C(F)(F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886282 | |
| Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-74-7 | |
| Record name | 1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58721-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LD-473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
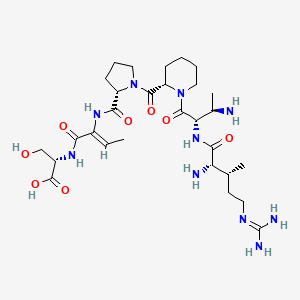
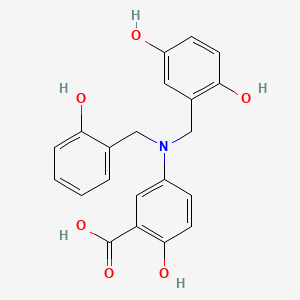


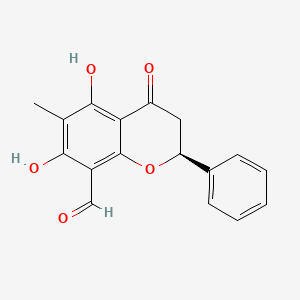
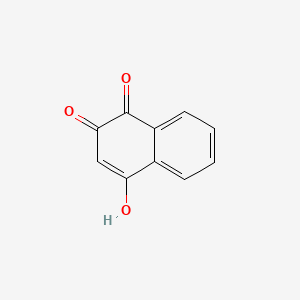
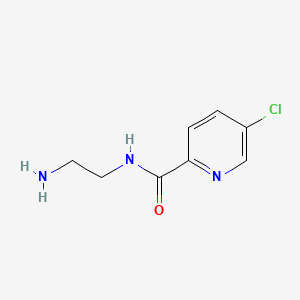
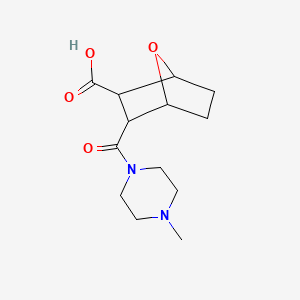
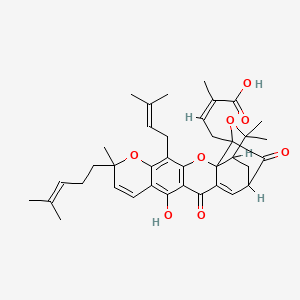
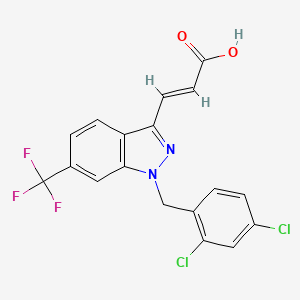
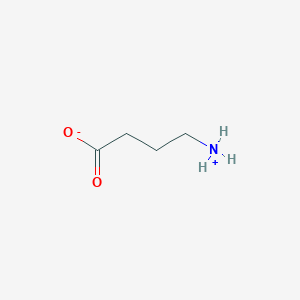
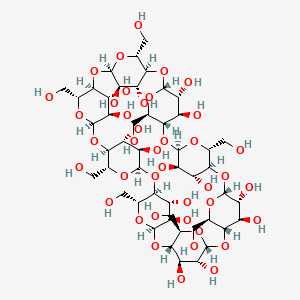

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
